1-(1H-indazol-3-yl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indazole ring, a pyrrolidine ring, and an allyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-nitrophenylhydrazine with an appropriate aldehyde or ketone.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The indazole and pyrrolidine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide in the presence of a base.
Industrial Production Methods
Industrial production of N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit DNA gyrase or dihydrofolate reductase, which are essential for bacterial growth .
Comparison with Similar Compounds
N-ALLYL-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other compounds that have similar structural features:
Similar Compounds: Indazole derivatives, pyrrolidine derivatives, and allyl-substituted compounds.
Properties
Molecular Formula |
C15H16N4O2 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-2-7-16-15(21)10-8-13(20)19(9-10)14-11-5-3-4-6-12(11)17-18-14/h2-6,10H,1,7-9H2,(H,16,21)(H,17,18) |
InChI Key |
BSTVTBDRKZRBAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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